molecular formula C14H15NOS2 B11704458 (5E)-3-methyl-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-methyl-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11704458
M. Wt: 277.4 g/mol
InChI Key: WQVFYRGMEDQWBD-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-METHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-METHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde. One common method involves the reaction of 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one with 4-(propan-2-yl)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-METHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5E)-3-METHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as proteases or kinases, which play crucial roles in various biological processes. By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-sulfanylidene-1,3-thiazolidin-4-one: A precursor in the synthesis of the target compound.

    5-Benzylidene-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one: A structurally similar compound with different substituents on the thiazolidine ring.

    5-(4-Fluorobenzylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one: Another derivative with a fluorine substituent on the benzylidene group

Uniqueness

The uniqueness of (5E)-3-METHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-(propan-2-yl)phenyl group enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C14H15NOS2

Molecular Weight

277.4 g/mol

IUPAC Name

(5E)-3-methyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15NOS2/c1-9(2)11-6-4-10(5-7-11)8-12-13(16)15(3)14(17)18-12/h4-9H,1-3H3/b12-8+

InChI Key

WQVFYRGMEDQWBD-XYOKQWHBSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.